![molecular formula C18H17ClN2O4S B2968685 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea CAS No. 1904087-52-0](/img/structure/B2968685.png)
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
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Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H17ClN2O4S and its molecular weight is 392.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have investigated the synthesis of novel pyridine and naphthyridine derivatives using compounds similar to 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea as key intermediates. These studies highlight the compound's utility in generating diverse chemical structures through reactions such as dimerization, coupling with arene diazonium salts, and reactions with hydrazines and urea derivatives (Abdelrazek et al., 2010). Additionally, the Curtius reaction involving derivatives of this compound has been explored for the synthesis of stable methyl urethanes and carbonate structures, indicating its versatility in organic synthesis (Pevzner, 2011).
Antiviral Properties
The compound's framework has been modified to study antiviral properties, with research focusing on thiophenoyl-, furoyl-, and pyrroylureas. These studies have contributed to the understanding of structural requirements for antiviral activity, demonstrating the compound's potential as a precursor for medicinal chemistry applications (O'sullivan & Wallis, 1975).
Directed Lithiation
Directed lithiation studies involving N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, a compound structurally related to 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea, have shown the potential for selective functionalization. These findings are crucial for introducing substituents in precise locations, further expanding the compound's utility in synthetic chemistry (Smith et al., 2013).
Enzymatic Polymerization
The biobased potential of derivatives, particularly in the synthesis of polyesters using diacid ethyl esters, has been explored. This application demonstrates the compound's role in developing sustainable materials, emphasizing its contribution to green chemistry (Jiang et al., 2014).
Hydrogel Formation
Research into hydrogel formation using derivatives of this compound reveals its potential in material science. The rheology and morphology of hydrogels can be tuned by varying the anionic components, showcasing the compound's versatility in developing novel materials with specific properties (Lloyd & Steed, 2011).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-24-14-7-6-12(19)10-13(14)21-17(22)20-11-18(23,15-4-2-8-25-15)16-5-3-9-26-16/h2-10,23H,11H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHKKPPBITVPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea |
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